molecular formula C14H12ClF3N2O2 B5768892 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5768892
M. Wt: 332.70 g/mol
InChI Key: PTRADPVOGMZTCP-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring, combined with an oxazole ring, makes it a compound of significant interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to activate HAT activity, for example, makes it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2/c1-3-11-12(7(2)22-20-11)13(21)19-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRADPVOGMZTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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